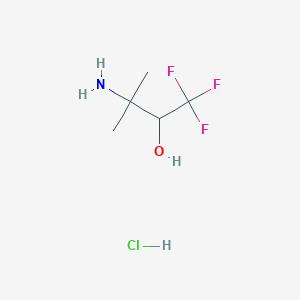
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride is an organic compound with the molecular formula C5H11ClF3NO. It is a colorless liquid with a unique odor and is soluble in water and various organic solvents such as alcohols and ethers . This compound is used in organic synthesis, serving as an intermediate in pharmaceutical production and as a raw material for synthetic materials .
準備方法
The synthesis of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of ammonia with 3-fluoropropanal . The specific conditions and methods can be adjusted based on the desired yield and purity. Industrial production methods often involve optimizing reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the reaction conditions and the reagents used.
科学的研究の応用
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a base in organic reactions, facilitating the formation of various products. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride can be compared with other similar compounds such as:
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride: This compound has a similar structure but differs in the position of the methyl group.
1,1,1-Trifluoro-2-propanol: Another similar compound with a different functional group arrangement. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
生物活性
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride (CAS No. 137301-93-0) is a fluorinated amino alcohol that has garnered interest in various fields including medicinal chemistry and materials science. Its unique trifluoromethyl group and amino functionality suggest potential biological activities that merit detailed examination.
- Molecular Formula : C5H10F3NO
- Molecular Weight : 157.13 g/mol
- CAS Number : 137301-93-0
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound's amino and trifluoromethyl groups enhance its reactivity and binding affinity to biological molecules, potentially influencing enzyme activity and receptor interactions.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit moderate cytotoxic effects in certain cancer cell lines. The compound's structure suggests it could interfere with cellular processes such as protein synthesis or cell division.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. Investigations into its effects on GABAergic or glutamatergic pathways could reveal therapeutic applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of fluorinated amino alcohols. Below is a summary table of relevant findings:
特性
IUPAC Name |
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3(10)5(6,7)8;/h3,10H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDWNFLDMHVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156990-55-5 |
Source


|
| Record name | 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














